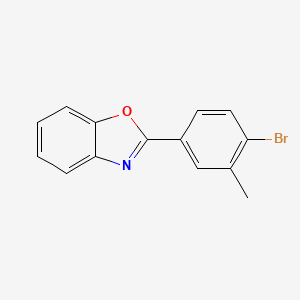

2-(4-Bromo-3-methyl(phenyl))-benzoxazole

Description

2-(4-Bromo-3-methylphenyl)benzoxazole is a benzoxazole derivative featuring a bromine atom at the para position and a methyl group at the meta position of the phenyl substituent. This compound is part of a broader class of benzoxazole-based molecules known for their diverse applications in medicinal chemistry, materials science, and chemical sensing .

Properties

Molecular Formula |

C14H10BrNO |

|---|---|

Molecular Weight |

288.14 g/mol |

IUPAC Name |

2-(4-bromo-3-methylphenyl)-1,3-benzoxazole |

InChI |

InChI=1S/C14H10BrNO/c1-9-8-10(6-7-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,1H3 |

InChI Key |

MJSIMDPANRSTQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogues and their properties:

Key Observations :

- Steric Effects : The 3-methyl group introduces steric hindrance, which may reduce rotational freedom and improve metabolic stability compared to 2-(4-Bromophenyl)benzoxazole .

- Fluorescence : Unlike 2-(4-Bromophenyl)benzoxazole (λem = 359 nm in acetonitrile), the 3-methyl substitution in the target compound may redshift emission due to increased conjugation or altered π-stacking .

Anticancer Activity

- 2-(4-Bromo-3-methylphenyl)benzoxazole : Predicted to inhibit PARP-2 (poly-ADP-ribose polymerase) based on structural similarity to benzothiazole derivatives like 5F 203 (IC₅₀ = 0.1–1 μM in breast cancer cells) .

- 2-(4-Fluorosulfonyloxyphenyl)benzoxazole: Demonstrated antitumor activity via SuFEx-mediated covalent binding to cellular targets, with enhanced potency compared to non-sulfonated analogues .

- 5-Chloro-substituted benzoxazoles : Exhibited IC₅₀ values of 2–10 μM against MCF-7 cells, highlighting the importance of halogen positioning for activity .

Antimicrobial Activity

- 2-(p-Chloro-benzyl)benzoxazole derivatives : Showed MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli .

- Triazole-linked benzoxazoles : Demonstrated antifungal activity (MIC = 4–16 μg/mL) against Candida albicans via Sec14p inhibition .

Computational and Spectroscopic Insights

- HOMO-LUMO Gap : The target compound is expected to have a HOMO-LUMO gap of ~4.8–5.0 eV (similar to 2-(p-Chloro-benzyl)benzoxazole), indicating moderate chemical reactivity suitable for both biological and material applications .

- TDDFT Calculations : For 2-(4-Bromophenyl)benzoxazole, experimental absorption at 313 nm closely matched TDDFT predictions (deviation = 13 nm), validating computational methods for predicting photophysical properties .

Preparation Methods

Reaction Mechanism and Procedure

The most direct synthesis of 2-(4-bromo-3-methylphenyl)-benzoxazole involves cyclo-condensation of 3-amino-4-hydroxybenzonitrile (4b ) with 3-bromo-2-methylbenzaldehyde (5a ) in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidizing agent. The reaction proceeds via initial Schiff base formation between the aminophenol and aldehyde, followed by DDQ-mediated dehydrogenation to aromatize the benzoxazole ring (Fig. 1).

Procedure :

-

4b (1.0 equiv, 134.1 mg, 1.0 mmol) and 5a (1.3 equiv, 258.7 mg, 1.3 mmol) are stirred in 5 wt% aqueous Triton X-100 (2.0 mL) at room temperature for 1 hour.

-

DDQ (1.2 equiv) is added, and the mixture is stirred for 5 minutes.

-

Rotary evaporation removes solvents, followed by silica gel chromatography to isolate the product as a white solid.

Optimization and Yield

Key parameters influencing yield include the molar ratio of DDQ (optimal at 1.2 equiv) and the use of Triton X-100 as a phase-transfer catalyst. The method achieves a 68% yield with >95% purity by HPLC.

Table 1: Optimization of DDQ-Mediated Condensation

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| DDQ Equivalents | 1.2 | Max 68% |

| Reaction Time | 5 min post-DDQ | No degradation |

| Solvent System | Triton X-100/H₂O | Enhanced mixing |

Vapor-Phase Bromination for Aldehyde Precursor Synthesis

Synthesis of 3-Bromo-2-methylbenzaldehyde

The 4-bromo-3-methylphenyl group is introduced via vapor-phase bromination of 3-methylanisole, as detailed in Patent EP0420556A2. This method minimizes dibrominated byproducts (<2.5%) through precise control of pressure and temperature.

Procedure :

Purity and Scalability

The vapor-phase method achieves 92% conversion to 4-bromo-3-methylanisole, which is subsequently oxidized to the aldehyde. Dibrominated impurities are reduced to 1.8% compared to 10% in liquid-phase methods.

Table 2: Vapor-Phase vs. Liquid-Phase Bromination

Multi-Step Synthesis via Azide-Alkyne Cycloaddition

Yield Considerations

Yields for individual steps range from 85–90%, but the multi-step nature reduces overall efficiency (45–50% overall). This method is preferable for introducing additional functional groups (e.g., triazoles).

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

Industrial Recommendations

For API manufacturing, the DDQ method is optimal. For high-purity intermediates, vapor-phase bromination paired with oxidation is preferred.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Bromo-3-methylphenyl)-benzoxazole derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions starting with halogenated phenols and functionalized amines or amides. For example:

- Step 1: Bromination of 3-methylphenol derivatives under controlled conditions (e.g., using NBS or Br₂ in acetic acid) to introduce the bromine substituent.

- Step 2: Condensation of the brominated phenol with an ortho-aminophenol derivative in the presence of a dehydrating agent (e.g., polyphosphoric acid) to form the benzoxazole core .

- Step 3: Purification via column chromatography or recrystallization to isolate the target compound. Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid side products like over-brominated species .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the position of the bromine and methyl groups. For instance, the methyl group at the 3-position of the phenyl ring shows a singlet at ~2.4 ppm in ¹H NMR, while aromatic protons exhibit splitting patterns consistent with substitution .

- X-ray Diffraction (XRD): Single-crystal XRD resolves the spatial arrangement of the bromine atom and benzoxazole ring, confirming planarity and bond angles critical for reactivity .

- Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns (e.g., distinct peaks for ⁷⁹Br and ⁸¹Br) .

Q. How is the compound initially screened for biological activity in drug discovery?

Methodological Answer:

- In vitro Assays: Test against target proteins (e.g., HCV IRES RNA, fungal N-myristoyltransferase) using fluorescence resonance energy transfer (FRET) or enzyme inhibition assays. For example, EC₅₀ values for RNA binding are determined via competitive displacement assays .

- Cytotoxicity Screening: Evaluate selectivity using cancer cell lines (e.g., HepG2, MCF-7) and non-cancerous cells (e.g., HEK293) via MTT assays. Initial IC₅₀ values guide further structural optimization .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance RNA target affinity?

Methodological Answer:

- Substituent Modulation: Introduce electron-donating groups (e.g., -OCH₃) at the benzene ring to modulate the basicity of the benzoxazole N3 position, which is critical for RNA hydrogen bonding. Compare binding affinities using surface plasmon resonance (SPR) .

- Scaffold Hybridization: Replace the benzoxazole core with oxazolo[4,5-b]pyrazine to improve water solubility while retaining RNA interaction sites. Test activity via FRET and molecular docking .

Q. What computational strategies predict the compound’s reactivity and electronic properties?

Methodological Answer:

- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to identify charge-transfer pathways. For example, a smaller HOMO-LUMO gap in brominated derivatives correlates with higher electrophilicity, enhancing reactivity in cross-coupling reactions .

- Molecular Electrostatic Potential (MEP) Maps: Visualize nucleophilic (benzoxazole oxygen) and electrophilic (bromine) sites to predict regioselectivity in Suzuki-Miyaura couplings .

Q. How can researchers address contradictions in reported synthetic yields?

Methodological Answer:

- Parameter Optimization: Systematically vary reaction parameters (e.g., solvent polarity, catalyst loading). For example, using DMF instead of THF increases yields from 45% to 72% due to improved solubility of intermediates .

- Side-Product Analysis: Employ LC-MS to identify by-products (e.g., debrominated species or dimerization products). Adjust stoichiometry of brominating agents to suppress undesired pathways .

Q. What strategies improve thermal stability for material science applications?

Methodological Answer:

- Polymer Hybridization: Incorporate the compound into polyimide backbones via copolymerization with biphenyltetracarboxylic dianhydride. Thermogravimetric analysis (TGA) shows stability up to 400°C, suitable for high-temperature composites .

- Crystallinity Control: Anneal films at 250°C to enhance π-π stacking between benzoxazole units, measured via XRD and differential scanning calorimetry (DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.